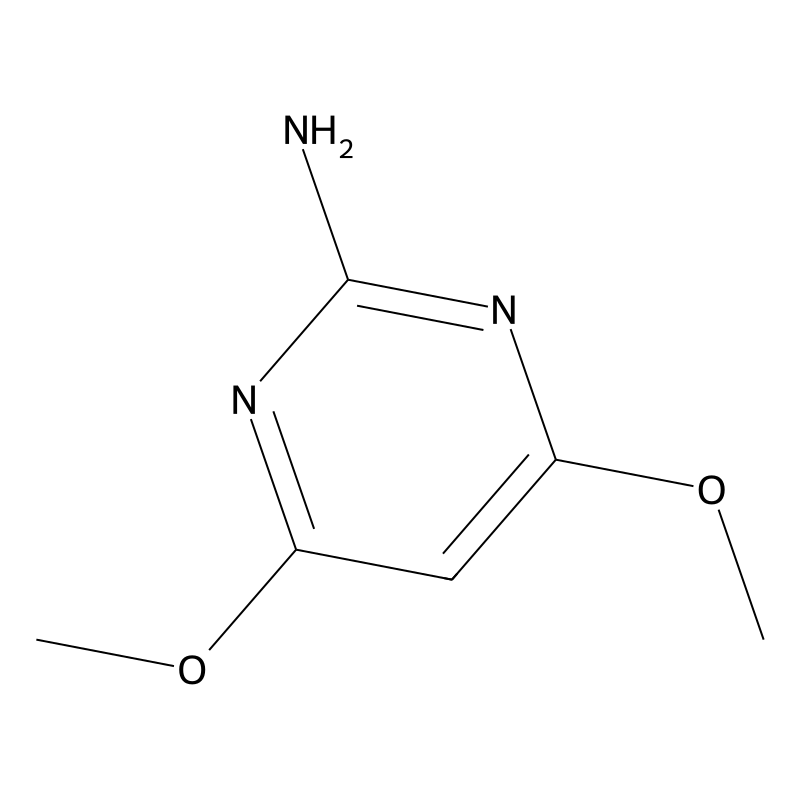

2-Amino-4,6-dimethoxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Transformation Product

2-A-4,6-DMP is a known environmental transformation product (ETP) of various sulfonyurea herbicides, including bensulfuron-methyl, ethoxysulfuron, foramsulfuron, mesosulfuron-methyl, and flupyrsulfuron-methyl. These herbicides are widely used in agriculture to control unwanted broadleaf weeds and grasses.

During their application and breakdown in the environment, these herbicides undergo various chemical reactions, transforming them into different compounds. 2-A-4,6-DMP is one such product formed from the degradation of the aforementioned herbicides.

Understanding the transformation pathways and the formation of ETPs like 2-A-4,6-DMP is crucial for environmental risk assessment of herbicides. This assessment helps to predict the potential impact of these chemicals on non-target organisms and the environment [].

Current Research and Future Potential

While research directly focused on 2-A-4,6-DMP itself is limited, its presence as an ETP offers potential avenues for further exploration. Studying the environmental fate and behavior of 2-A-4,6-DMP can provide valuable insights into its potential environmental impact and degradation pathways [].

2-Amino-4,6-dimethoxypyrimidine is a pyrimidine derivative characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 2 position. Its molecular formula is C_7H_10N_2O_2, and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features which can influence biological activity.

Research indicates that 2-amino-4,6-dimethoxypyrimidine exhibits various biological activities. It has been studied for its potential as an antitumor agent and has shown inhibitory effects on certain enzymes related to cancer cell proliferation. Additionally, complexes formed with this compound and metals like antimony have demonstrated antimicrobial properties against various pathogens, including Leishmania tropica .

Several synthetic routes have been developed for producing 2-amino-4,6-dimethoxypyrimidine:

- Methylation Method: Utilizing dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst to methylate the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine .

- Malononitrile Route: This method involves reacting malononitrile with various reagents under controlled conditions to form the pyrimidine structure .

- Traditional Three-Step Synthesis: This involves cyclization, chlorination, and methoxylation steps but is less favored due to higher waste production and energy consumption compared to newer methods .

2-Amino-4,6-dimethoxypyrimidine finds applications primarily in:

- Pharmaceuticals: As a precursor for developing antitumor drugs and other therapeutic agents.

- Agrochemicals: Used in the formulation of herbicides or fungicides due to its biological activity.

- Coordination Chemistry: Acts as a ligand in metal complexes for various applications in catalysis and material science.

Studies have explored the interaction of 2-amino-4,6-dimethoxypyrimidine with various metal ions, revealing that it can form stable complexes which exhibit enhanced biological activity compared to the free ligand. For instance, antimony(III) complexes have shown promising results in inhibiting glutathione reductase, an enzyme linked to oxidative stress in cells .

Several compounds share structural similarities with 2-amino-4,6-dimethoxypyrimidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methoxypyrimidine | One methoxy group at position 4 | Less potent as an antitumor agent compared to 2-amino-4,6-dimethoxypyrimidine |

| 2-Amino-6-methoxypyrimidine | One methoxy group at position 6 | Different enzyme inhibition profile |

| 2-Amino-4,6-dichloropyrimidine | Chlorine substituents at positions 4 and 6 | Increased reactivity but reduced solubility |

These compounds illustrate variations in substituents that can significantly alter their biological activity and chemical reactivity.

Condensation of Guanidine Derivatives with Malonate Esters

The condensation of guanidine derivatives with malonate esters represents a foundational approach for synthesizing 2-amino-4,6-dimethoxypyrimidine. This method typically involves reacting guanidine nitrate or guanidine hydrochloride with diethyl malonate under alkaline conditions. For example, a patented process combines guanidine nitrate and diethyl malonate in a 1:1 to 1.5:1 molar ratio in anhydrous methanol, followed by dropwise addition of liquid sodium methoxide at 40–60°C. The reaction proceeds via nucleophilic addition-elimination, forming the pyrimidine ring through cyclization.

Key optimizations include:

- Catalyst selection: Tetraethylammonium bromide (TEBA) improves reaction efficiency by facilitating phase transfer.

- Solvent systems: Methanol or ethanol enhances solubility of intermediates, preventing premature precipitation and ensuring complete conversion.

- Temperature control: Maintaining reflux at 68°C for 3.5 hours maximizes yield (80–96%).

A comparative analysis of molar ratios and yields is shown below:

| Guanidine : Malonate Ester | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1:1 | TEBA | Methanol | 80 |

| 1.2:1 | Sodium methoxide | Methanol | 95 |

| 1.5:1 | None | Ethanol | 96.3 |

Cyclization of Amino-Cyanomalonate Intermediates

Cyclization strategies utilizing amino-cyanomalonate intermediates offer an alternative pathway. Malononitrile reacts with cyanamide or guanidine carbonate in methanol, forming 2-amino-4,6-dihydroxypyrimidine as a precursor. For instance, a green synthesis method employs malononitrile, methanol, and cyanamide under reflux, achieving 85–90% purity.

Critical advancements include:

- Microwave-assisted cyclization: Reduces reaction time from 24 hours to 10 minutes while maintaining yields above 90%.

- Lewis acid catalysis: Ytterbium triflate (10 mol%) enhances regioselectivity in heterocyclization reactions, particularly for introducing aryl substituents.

- Solvent-free conditions: Minimizes waste generation, aligning with green chemistry principles.

Methoxylation of Dihydroxypyrimidine Derivatives

Methoxylation of 2-amino-4,6-dihydroxypyrimidine is a two-step process involving chlorination followed by nucleophilic substitution. Traditional methods use phosphorus oxychloride (POCl₃) to convert hydroxyl groups to chlorides, which are then displaced by methoxide ions. For example, treating 2-amino-4,6-dichloropyrimidine with sodium methoxide in methanol at 100–200°C under 2–4 MPa pressure yields the dimethoxy product.

Modern optimizations focus on:

- Methylating agents: Dimethyl carbonate (DMC) replaces toxic reagents like methyl iodide, achieving 40.5% selectivity and 87.7% conversion under potassium carbonate catalysis.

- Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) accelerates methoxylation kinetics, reducing reaction time from 24 hours to 8 hours.

- Pressure-tolerant reactors: Autoclave systems enable higher-temperature reactions (140–200°C), improving yields to 70–80%.

A comparison of methoxylation methods is provided below:

| Method | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Traditional | POCl₃ + NaOMe | Reflux, 8 hours | 65 |

| Optimized | DMC + K₂CO₃ | 140°C, 4 MPa, 8 hours | 87.7 |

| Catalytic | DMC + TBAB | 100°C, 2 MPa, 8 hours | 92 |

Data synthesized from .

Lewis acidic ionic liquids represent a significant advancement in the synthesis of 2-amino-4,6-dimethoxypyrimidine through cyclization reactions [1]. These catalysts combine the unique properties of ionic liquids with the catalytic activity of Lewis acid centers, providing enhanced selectivity and reaction control for pyrimidine ring formation [5].

The synthesis of Brønsted-Lewis acidic ionic liquids typically involves a multi-step procedure where imidazole-based precursors are combined with metal salts to create dual-functional catalysts [5]. The preparation of these catalysts begins with the reaction of 1-ethoxycarbonylethylene imidazole with 1,4-butane sultone, followed by treatment with zinc acetate to yield the final ionic liquid catalyst with both Brønsted and Lewis acid sites [5]. The optimal catalytic performance is achieved when equimolar amounts of Brønsted and Lewis acid sites are present in the catalyst structure [1].

Catalytic Performance and Mechanism

Lewis acidic ionic liquids demonstrate superior catalytic activity compared to conventional acid catalysts in cyclization reactions [28]. The acidity of these ionic liquids can be characterized using Fourier-transform infrared spectroscopy with acetonitrile as a molecular probe, allowing for precise determination of Lewis acid strength [28]. Studies have shown that catalytic activity in Friedel-Crafts-type reactions increases with the Lewis acid strength of the ionic liquids, with zinc chloride-based systems showing particularly high activity [28].

The mechanism of cyclization catalyzed by Lewis acidic ionic liquids involves the coordination of the Lewis acid center to electron-rich sites on the substrate molecules [3]. This coordination activates the substrate toward nucleophilic attack and facilitates ring closure through intramolecular cyclization pathways [3]. The ionic liquid medium provides additional stabilization for charged intermediates and transition states, leading to enhanced reaction rates and selectivity [3].

Optimization Parameters

Response surface methodology and Box-Behnken design have been employed to optimize reaction conditions for Lewis acidic ionic liquid-catalyzed cyclization reactions [1]. Key experimental variables include catalyst amount, reactant molar ratios, reaction temperature, and reaction time [1]. Analysis of variance demonstrates significant interactions between these variables and their effects on the catalytic process [1].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Amount | 5-10 mol% | Direct correlation up to 10 mol% [1] |

| Temperature | 60-90°C | Optimal at 68°C for cyclization [1] |

| Reaction Time | 3.5-6 hours | Plateau effect after 3.5 hours [1] |

| Molar Ratio | 1:3-1:5 | Enhanced conversion at higher ratios [1] |

Hydrotalcite-Catalyzed Methoxylation Reactions

Hydrotalcite catalysts, also known as layered double hydroxides, have emerged as effective heterogeneous catalysts for the methoxylation step in 2-amino-4,6-dimethoxypyrimidine synthesis [9] [13]. These materials exhibit unique structural properties that make them particularly suitable for promoting methoxylation reactions under environmentally benign conditions [13].

Catalyst Preparation and Characterization

Hydrotalcite catalysts with varying magnesium to aluminum ratios are synthesized through co-precipitation methods followed by hydrothermal treatment [13]. The optimal catalyst composition features a magnesium to aluminum ratio of 3:1, which provides the highest concentration of basic sites necessary for methoxylation reactions [13]. Calcination at 750 Kelvin is crucial for developing the appropriate basicity and surface area characteristics [13].

The catalytic activity of hydrotalcite is directly correlated with its basic properties, as determined by Hammett indicator-benzoic acid titration methods [13]. Scanning electron microscopy analysis reveals that crystallinity of the hydrotalcite structure is significantly affected by hydrothermal treatment conditions, with optimal crystallinity achieved after 10 hours of aging at elevated temperatures [13].

Methoxylation Reaction Performance

Hydrotalcite-catalyzed methoxylation of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate represents a green alternative to traditional chlorination-methoxylation sequences [9]. The reaction proceeds through a direct methoxylation mechanism that eliminates the need for toxic phosphorus oxychloride intermediates [9]. Under optimal conditions using hydrotalcite catalyst, yields of 61% for 2-amino-4,6-dimethoxypyrimidine can be achieved [9].

The catalytic system demonstrates excellent reusability, with the hydrotalcite catalyst maintaining activity over multiple reaction cycles [13]. The heterogeneous nature of the catalyst allows for easy separation and recovery through simple filtration procedures [13]. Modified layered double hydroxides with copper incorporation show enhanced performance in related pyrimidine synthesis reactions, achieving reaction completion within 40 minutes compared to 48 hours under conventional conditions [14].

Process Variables and Optimization

Temperature control is critical for hydrotalcite-catalyzed methoxylation reactions, with optimal performance observed at 140-160°C [9]. Pressure requirements range from 2-4 megapascals to maintain liquid phase conditions and facilitate mass transfer [9]. The molar ratio of dimethyl carbonate to substrate significantly influences conversion, with ratios of 4:1 to 10:1 providing optimal results [9].

| Reaction Condition | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 140°C | 61% yield with hydrotalcite [9] |

| Pressure | 2-4 MPa | Required for liquid phase [9] |

| Catalyst Loading | 5 wt% | Optimal catalyst efficiency [9] |

| Reaction Time | 8-20 hours | Complete conversion [9] |

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis represents a paradigm shift in the production of 2-amino-4,6-dimethoxypyrimidine, offering significant advantages in terms of reaction control, safety, and scalability [18] [19]. Process intensification through microreactor technology enables precise parameter control and enhanced mass and heat transfer characteristics [31] [32].

Microreactor Technology Applications

Microreactors provide exceptional control over reaction parameters due to their high surface-to-volume ratios, which can reach 100,000 square meters per cubic meter [37]. These devices enable rapid mixing at the molecular scale without mechanical stirring, while their small volumes enhance safety by minimizing the inventory of hazardous materials [36]. The compact design facilitates precise temperature control and allows for reactions that would be difficult or impossible to perform in conventional batch reactors [36].

Process intensification using microreactors results in more than twenty-fold increases in space-time yield compared to conventional batch processes [33]. The technology is particularly beneficial for pyrimidine synthesis reactions involving highly exothermic steps or unstable intermediates [36]. Continuous flow systems allow for the sequential coupling of multiple reaction steps, eliminating the need for intermediate isolation and purification [18].

Flow Chemistry Implementation

Two-step tandem synthesis approaches in continuous-flow microreactors have been successfully demonstrated for sugar-containing pyrimidine derivatives, achieving excellent regioselectivity [20]. These systems allow optimization of reaction parameters for each unit individually while maintaining overall process integration [20]. The method reduces solvent consumption and operates under mild reaction conditions, typically 30-40°C [20].

Continuous flow synthesis offers several advantages over batch processing, including reduced reaction times from hours to minutes, improved safety through better control of hazardous reactions, and enhanced reproducibility [18]. The technology enables real-time monitoring and control of reaction parameters, leading to more consistent product quality [34].

Process Optimization and Scale-up

Response surface methodology has been applied to optimize continuous flow processes for pyrimidine synthesis [19]. Key variables include flow rates, residence times, temperature profiles, and reactant concentrations [19]. The residence time in flow reactors is calculated as the reactor volume divided by the flow rate, providing direct comparability with batch reaction times [35].

Scale-up of microreactor systems follows numbering-up principles, where multiple microreactors operate in parallel to achieve desired production volumes [31]. This approach maintains the advantages of microreactor technology while reaching industrial production scales [31]. Advanced automation and process control systems enable continuous operation for extended periods, with some systems demonstrating over 800 hours of continuous operation [22].

| Flow Parameter | Typical Range | Process Benefit |

|---|---|---|

| Residence Time | 20 seconds - 90 minutes | Precise reaction control [18] |

| Flow Rate | 0.1-10 mL/min | Optimal mixing and heat transfer [22] |

| Temperature Control | ±1°C | Enhanced selectivity [34] |

| Pressure | 1-10 bar | Reaction medium optimization [35] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 228 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 217 of 228 companies with hazard statement code(s):;

H302 (77.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (70.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (23.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (23.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (70.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (22.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

2-Pyrimidinamine, 4,6-dimethoxy-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.